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Compound of Interest

Compound Name: 2,4-Di-tert-butyl-5-nitrophenol

Cat. No.: B1387553 Get Quote

For researchers and professionals in drug development and chemical synthesis, the precise

structural elucidation of molecules is non-negotiable. 2,4-Di-tert-butyl-5-nitrophenol, a key

intermediate and a potential impurity in synthetic pathways, presents a unique characterization

challenge due to the limited availability of public spectroscopic data. This guide provides a

comprehensive analysis of its expected spectroscopic profile, benchmarked against its well-

documented precursor, 2,4-Di-tert-butylphenol, and its structural isomer, 2,4-Di-tert-butyl-6-

nitrophenol. By understanding these comparisons, researchers can better predict, identify, and

quantify the target molecule.

Executive Summary: The Data Gap and a
Comparative Approach
A thorough search of public databases reveals a significant lack of experimentally-derived

spectroscopic data for 2,4-Di-tert-butyl-5-nitrophenol (CAS 873055-57-3). While commercial

suppliers offer the compound, the associated spectra are not publicly accessible.[1] This guide

bridges this gap by:

Predicting the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 2,4-Di-tert-butyl-5-nitrophenol
based on established chemical principles.

Presenting publicly available, experimental data for two key comparator compounds:
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2,4-Di-tert-butylphenol (Precursor): The starting material for nitration, providing a baseline

spectrum.

2,4-Di-tert-butyl-6-nitrophenol (Isomer): A common co-product of nitration, highlighting the

impact of the nitro group's position.

Providing standardized protocols for acquiring the necessary experimental data.

This comparative methodology allows for a robust, inferential characterization of the target

compound, equipping researchers with the knowledge to distinguish it from related species.

Comparative Spectroscopic Analysis
The key to identifying 2,4-Di-tert-butyl-5-nitrophenol lies in understanding how the addition of

a nitro group at the C-5 position alters the foundational spectrum of 2,4-Di-tert-butylphenol, and

how this differs from a nitro group at the C-6 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the precise substitution pattern on the

aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly

sensitive to the electronic effects of the substituents.

Workflow for NMR Sample Preparation and Analysis
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Sample Preparation

Data Acquisition

Dissolve ~5-10 mg of sample

in ~0.7 mL of deuterated
 solvent (e.g., CDCl3, DMSO-d6)

Add TMS as internal standard

Vortex to ensure homogeneity

Transfer to NMR tube

Place tube in NMR spectrometer
(e.g., 400 MHz or higher)

Shim the magnet

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum
(e.g., using a DEPT pulse program)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1387553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,4-Di-tert-butylphenol (Precursor): The spectrum is characterized by three aromatic protons

with distinct couplings.[2][3] The proton at C-6 is a doublet, coupled to the proton at C-5. The

proton at C-5 is a doublet of doublets, coupled to both C-6 and C-3 protons. The proton at C-

3 is a doublet, coupled to the C-5 proton.

2,4-Di-tert-butyl-6-nitrophenol (Isomer): The introduction of the nitro group at C-6

dramatically simplifies the aromatic region. Only two aromatic protons remain, appearing as

doublets due to meta-coupling.[4] The phenolic -OH proton is typically shifted significantly

downfield due to intramolecular hydrogen bonding with the ortho-nitro group.[4]

Predicted ¹H NMR for 2,4-Di-tert-butyl-5-nitrophenol: We predict two singlets in the

aromatic region for the protons at C-3 and C-6, as they lack adjacent protons for splitting.

The electron-withdrawing nitro group at C-5 will deshield these protons, shifting them

downfield compared to the precursor. The two tert-butyl groups will appear as sharp singlets,

likely with slightly different chemical shifts. The phenolic -OH proton will appear as a broad

singlet.

Compound
Aromatic
Protons (δ,
ppm)

tert-Butyl
Protons (δ,
ppm)

Phenolic OH
(δ, ppm)

Source

2,4-Di-tert-

butylphenol

~7.3 (d), ~7.1

(dd), ~6.6 (d)

~1.4 (s, 9H),

~1.3 (s, 9H)
~4.6 (s) [2][3]

2,4-Di-tert-butyl-

6-nitrophenol

~7.97 (d, J=2.2

Hz), ~7.28 (d,

J=2.2 Hz)

~1.48 (s, 9H),

~1.32 (s, 9H)

~11.45 (s,

intramolecular H-

bond)

[4]

2,4-Di-tert-butyl-

5-nitrophenol

~7.5-7.8 (s, 1H),

~7.0-7.3 (s, 1H)

(Predicted)

~1.4 (s, 9H),

~1.3 (s, 9H)

(Predicted)

~5.0-6.0 (s,

broad)

(Predicted)

-

The position of the nitro group also strongly influences the ¹³C NMR spectrum, particularly the

chemical shifts of the aromatic carbons.

2,4-Di-tert-butylphenol (Precursor): Six distinct aromatic carbon signals are expected.[5][6]
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2,4-Di-tert-butyl-6-nitrophenol (Isomer): The carbon bearing the nitro group (C-6) will be

significantly shifted.[1]

Predicted ¹³C NMR for 2,4-Di-tert-butyl-5-nitrophenol: The C-5 carbon directly attached to

the nitro group will be strongly deshielded. The other aromatic carbons will also experience

shifts due to the altered electron density. The carbons of the tert-butyl groups will remain in

their characteristic regions (~30-35 ppm for the quaternary carbon and ~30 ppm for the

methyl carbons).

Compound
Aromatic C-
NO₂ (δ,
ppm)

Aromatic C-
OH (δ, ppm)

Other
Aromatic C
(δ, ppm)

tert-Butyl C
(δ, ppm)

Source

2,4-Di-tert-

butylphenol
N/A ~152

~141, 135,

125, 123, 115
~34, 31, 29 [5][6]

2,4-Di-tert-

butyl-6-

nitrophenol

~135-145

(Predicted)

~150-160

(Predicted)

~120-140

(Predicted)

~34-36, 29-

32

(Predicted)

[7]

2,4-Di-tert-

butyl-5-

nitrophenol

~140-150

(Predicted)

~155-160

(Predicted)

~120-145

(Predicted)

~35, ~30

(Predicted)
-

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of key functional groups.

Workflow for IR Spectroscopy (ATR Method)
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Sample Preparation & Setup

Data Acquisition

Clean ATR crystal
(e.g., with isopropanol)

Collect background spectrum

Place small amount of solid
sample onto the crystal

Apply pressure using the anvil

Collect sample spectrum

Clean crystal after measurement

Process data (e.g., baseline
correction, peak picking)

Click to download full resolution via product page

Caption: General workflow for acquiring an IR spectrum using an ATR accessory.

The defining features will be the O-H stretch of the phenol and the symmetric and asymmetric

stretches of the nitro group.
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Compound
O-H Stretch
(cm⁻¹)

Aromatic
C=C (cm⁻¹)

NO₂
Asymmetric
Stretch
(cm⁻¹)

NO₂
Symmetric
Stretch
(cm⁻¹)

Source

2,4-Di-tert-

butylphenol

~3640 (sharp,

free), ~3400

(broad, H-

bonded)

~1600-1450 N/A N/A [8][9]

2,4-Di-tert-

butyl-6-

nitrophenol

~3200-3400

(broad,

intramolecula

r H-bond)

~1600-1450 ~1530-1500 ~1350-1300 [7]

2,4-Di-tert-

butyl-5-

nitrophenol

~3200-3500

(broad)

(Predicted)

~1600

(Predicted)

~1500-1540

(Predicted)

~1340-1360

(Predicted)
[10]

The key distinction for the 5-nitro isomer is the absence of strong intramolecular hydrogen

bonding between the -OH and -NO₂ groups that characterizes the 6-nitro (ortho) isomer. This

may result in a slightly different O-H stretching frequency and band shape compared to the 6-

nitro isomer.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial

for confirming the molecular formula.

Molecular Ion (M⁺•): All three compounds have different molecular weights. For 2,4-Di-tert-
butyl-5-nitrophenol, the molecular ion peak should be observed at an m/z of 251.[11]

Fragmentation: A characteristic fragmentation pattern for all three compounds is the loss of a

methyl group (-15 Da) from a tert-butyl group to form a stable benzylic cation. Another

common fragmentation is the loss of the entire tert-butyl group (-57 Da). For the

nitrophenols, fragmentation involving the nitro group (e.g., loss of NO, NO₂) is also expected.
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Compound
Molecular
Weight ( g/mol
)

Expected [M]⁺•
(m/z)

Key Fragment
[M-15]⁺ (m/z)

Source

2,4-Di-tert-

butylphenol
206.32 206 191 [10][12]

2,4-Di-tert-butyl-

6-nitrophenol
251.32 251 236 [13][14]

2,4-Di-tert-butyl-

5-nitrophenol
251.32 251 236 [11]

Since both nitro-isomers have the same molecular weight, chromatographic separation (GC-

MS or LC-MS) prior to mass analysis is essential for distinguishing them in a mixture. Their

fragmentation patterns may show differences in relative intensities, but this requires

experimental verification.

Recommended Experimental Protocols
To generate definitive data for 2,4-Di-tert-butyl-5-nitrophenol, the following standard

analytical chemistry protocols are recommended.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or

acetonitrile).

Instrumentation: Use an LC-Q-TOF or Orbitrap mass spectrometer.

Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes.

Analysis: Determine the accurate mass of the molecular ion. The theoretical exact mass for

C₁₄H₂₁NO₃ is 251.15214. A measured mass within 5 ppm of this value confirms the

elemental composition.

Tandem MS (MS/MS): Isolate the precursor ion at m/z 251 and subject it to collision-induced

dissociation (CID) to obtain a characteristic fragmentation pattern.
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Protocol 2: 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

Sample Preparation: Prepare a more concentrated sample (~20-30 mg) in ~0.7 mL of

deuterated solvent.

Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and confirming the substitution pattern.

Conclusion and Outlook
While public spectroscopic data for 2,4-Di-tert-butyl-5-nitrophenol is currently scarce, a

robust analytical characterization is achievable through a comparative approach. By leveraging

the extensive data available for its precursor and its 6-nitro isomer, researchers can establish a

reliable predictive framework. The key distinguishing features for the 5-nitro isomer are

expected to be two singlets in the aromatic region of the ¹H NMR spectrum and the absence of

a strongly downfield-shifted -OH proton signal that is characteristic of the ortho-nitro isomer.

Ultimately, the definitive characterization of this molecule and its distinction from process-

related impurities requires the generation of experimental data. The protocols outlined in this

guide provide a clear path for researchers to acquire the necessary high-quality NMR, IR, and

MS data, ensuring analytical rigor in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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